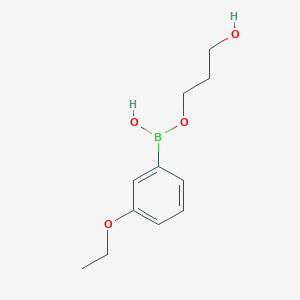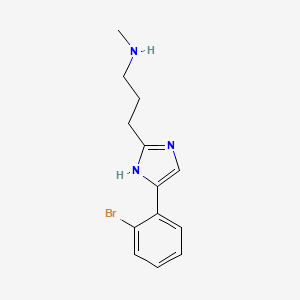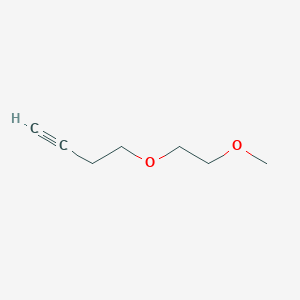
4-(2-Methoxyethoxy)-1-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yloxy)-2-methoxyethane is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes both an alkyne and an ether functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(but-3-yn-1-yloxy)-2-methoxyethane typically involves the reaction of 3-butyn-1-ol with 2-methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-butyn-1-ol is replaced by the methoxyethanol group.
Industrial Production Methods
In an industrial setting, the production of 1-(but-3-yn-1-yloxy)-2-methoxyethane can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-3-yn-1-yloxy)-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(But-3-yn-1-yloxy)-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes and ethers.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(but-3-yn-1-y
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)but-1-yne |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-9-7-6-8-2/h1H,4-7H2,2H3 |
Clave InChI |
XTUAFUDBFBKUEW-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
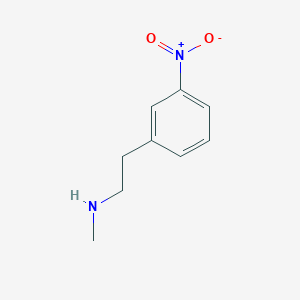

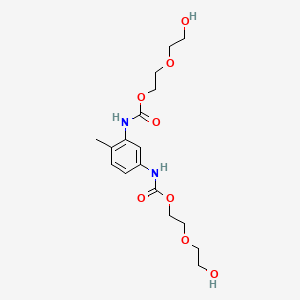
![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)

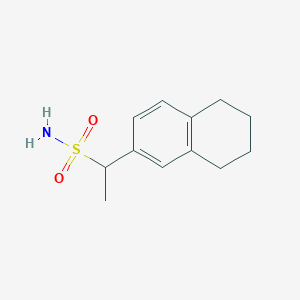
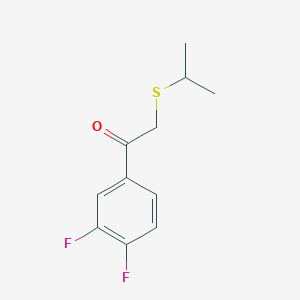
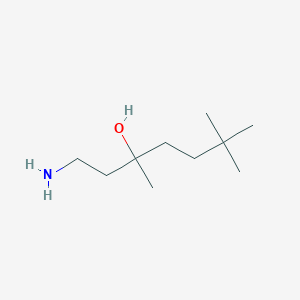
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
